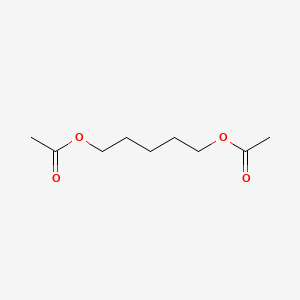

1,5-Diacetoxypentane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyloxypentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJBVCVBCQOWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884345 | |

| Record name | 1,5-Pentanediol, 1,5-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-44-6 | |

| Record name | 1,5-Diacetoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6963-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diacetoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanediol, 1,5-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol, 1,5-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,5-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIACETOXYPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4MN8HY4EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Diacetoxypentane: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1,5-diacetoxypentane, a versatile difunctional molecule. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of 1,5-diacetoxypentane, outlines a standard laboratory synthesis protocol, and explores its current and potential applications.

Introduction: The Molecular Profile of 1,5-Diacetoxypentane

1,5-Diacetoxypentane (CAS No. 6963-44-6) is the diacetate ester of 1,5-pentanediol.[1][2] Structurally, it consists of a flexible five-carbon aliphatic chain capped at both ends by acetate groups.[3] This symmetrical diester configuration imparts properties that make it a valuable building block in organic synthesis and polymer chemistry. Its formal IUPAC name is 5-acetyloxypentyl acetate, and it is also known as 1,5-pentanediol diacetate or pentamethylene diacetate.[2][4]

The presence of two ester functionalities allows it to act as a difunctional monomer or a flexible linker in the synthesis of more complex molecular architectures. Understanding its properties is key to leveraging its potential in various scientific fields.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior and suitability for specific applications. The structure and key properties of 1,5-diacetoxypentane are summarized below.

Chemical Structure

The structure of 1,5-diacetoxypentane is defined by a central pentane chain with ester groups at the C1 and C5 positions.

Sources

An In-depth Technical Guide to Pentane-1,5-diyl Diacetate for Researchers and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and pharmaceutical development, the utility of a molecule is often defined by its versatility, reactivity, and physicochemical properties. Pentane-1,5-diyl diacetate, a seemingly simple diester, embodies these characteristics, offering a unique platform for a range of applications, from a building block in organic synthesis to a potential component in advanced drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of pentane-1,5-diyl diacetate. We will delve into its fundamental properties, synthesis, and potential applications, underpinned by scientific principles and practical insights to empower your research and development endeavors.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for the compound with the CAS number 6963-44-6 is pentane-1,5-diyl diacetate .[1] However, in scientific literature and commercial catalogs, it is also commonly referred to by several synonyms:

Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from various suppliers.

Chemical Structure:

Figure 1: 2D Chemical Structure of Pentane-1,5-diyl Diacetate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of pentane-1,5-diyl diacetate is fundamental to its application in research and development. These properties dictate its solubility, stability, and compatibility with other substances.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Number | 6963-44-6 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 517.00 K (243.85 °C) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.283 (Calculated) | [2] |

| Water Solubility | -1.31 (Log10 of Water solubility in mol/l, Calculated) | [2] |

The calculated LogP value suggests that pentane-1,5-diyl diacetate is moderately lipophilic, which has implications for its use in biological systems and formulation development. Its limited water solubility should also be a key consideration in experimental design.

Synthesis of Pentane-1,5-diyl Diacetate

The most common and straightforward method for the synthesis of pentane-1,5-diyl diacetate is the Fischer-Speier esterification of its parent diol, 1,5-pentanediol, with acetic acid.[3][4][5] This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), are as follows:

-

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The hydroxyl group of 1,5-pentanediol acts as a nucleophile, attacking the activated carbonyl carbon. This occurs at both ends of the diol.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The leaving group, water, is eliminated, and the carbonyl group is reformed.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

To drive the equilibrium towards the formation of the diester, an excess of one of the reactants (typically the less expensive one, acetic acid) is used, and/or the water formed during the reaction is removed, for instance, by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

Figure 2: Workflow for the Fischer Esterification Synthesis of Pentane-1,5-diyl Diacetate.

Experimental Protocol: Fischer Esterification

The following is a representative, detailed protocol for the laboratory-scale synthesis of pentane-1,5-diyl diacetate. Note: This protocol should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

1,5-Pentanediol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether for extraction

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,5-pentanediol (1.0 eq.). Add an excess of glacial acetic acid (e.g., 4-5 eq.). If using a Dean-Stark apparatus, add toluene to the flask.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the stirred reaction mixture.

-

Reflux: Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within several hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If toluene was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate or diethyl ether and transfer it to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pentane-1,5-diyl diacetate.

-

-

Purification: The crude product can be purified by vacuum distillation to yield the pure pentane-1,5-diyl diacetate as a colorless liquid.

Enzymatic Synthesis: A Green Chemistry Approach

As an alternative to traditional acid catalysis, enzymatic synthesis using lipases offers a more environmentally friendly and highly selective method for ester production. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the esterification of 1,5-pentanediol with acetic acid or the transesterification with an acetate ester (e.g., ethyl acetate) under mild reaction conditions.[6] This biocatalytic approach avoids the use of harsh acids and can lead to higher purity products with simpler work-up procedures.

Spectroscopic Characterization

For a molecule to be effectively utilized in a research or development setting, its structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of pentane-1,5-diyl diacetate is expected to show distinct signals for the different proton environments. The methyl protons of the acetate groups will appear as a sharp singlet. The methylene protons of the pentane chain will exhibit multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing ester groups.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, and the three distinct methylene carbons of the symmetrical pentane backbone.[7][8]

Applications in Research and Drug Development

While direct applications of pentane-1,5-diyl diacetate in marketed drugs are not extensively documented, its structure and properties suggest several potential roles in pharmaceutical and medicinal chemistry.

As a Chemical Intermediate and Building Block

The primary application of pentane-1,5-diyl diacetate is as a versatile chemical intermediate. The diacetate can be hydrolyzed back to 1,5-pentanediol, which is used in the synthesis of various polymers and as a plasticizer.[9][10] The diacetate itself can be a precursor in multi-step organic syntheses where a five-carbon chain with terminal functionalities is required. For instance, its diacrylate analogue, pentane-1,5-diyl diacrylate, is noted as an intermediate in the synthesis of the pharmaceutical agent Apremilast.[11] This highlights the potential of the C5 backbone in constructing complex bioactive molecules.

Potential as a Prodrug Linker

The ester linkages in pentane-1,5-diyl diacetate are susceptible to hydrolysis, a property that can be exploited in prodrug design.[12] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. The pentane-1,5-diyl moiety could potentially be used as a linker to conjugate two drug molecules or a drug and a targeting moiety. The ester bonds would then be cleaved by esterases in the body, releasing the active components. The rate of hydrolysis could potentially be tuned by modifying the steric and electronic environment around the ester groups.

Role in Polymer-Based Drug Delivery Systems

The field of drug delivery often utilizes biodegradable polymers to control the release of therapeutic agents.[13][14][15][16][17] Pentane-1,5-diyl diacetate, or more commonly its precursor 1,5-pentanediol, can be used as a monomer in the synthesis of polyesters. These polyesters can be formulated into nanoparticles, microparticles, or implants for sustained drug release.[15] The degradation of the polyester backbone through the hydrolysis of its ester linkages would lead to the gradual release of the encapsulated drug.

Use as a Plasticizer in Pharmaceutical Formulations

Plasticizers are added to polymers to increase their flexibility and workability.[9][10][18] In pharmaceutical formulations, particularly in film coatings for tablets and transdermal patches, plasticizers are crucial for achieving the desired mechanical properties. While 1,5-pentanediol itself has been investigated for its properties in dermatological preparations, including as a penetration enhancer,[15] its diacetate derivative could also be explored for its potential as a plasticizer in specific polymer-based formulations.

Safety and Handling

Pentane-1,5-diyl diacetate should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Pentane-1,5-diyl diacetate is a molecule with significant, though perhaps under-explored, potential in the realms of scientific research and drug development. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its ester functionalities make it a valuable tool for the synthetic chemist. For the pharmaceutical scientist, its potential as a building block for bioactive molecules, a prodrug linker, and a component of drug delivery systems warrants further investigation. As the demand for novel chemical entities and advanced drug delivery platforms continues to grow, a comprehensive understanding of such versatile molecules will be indispensable for driving innovation.

References

-

Cheméo. (n.d.). Chemical Properties of 1,5-Diacetoxypentane (CAS 6963-44-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81414, 1,5-Diacetoxypentane. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiss, J. (n.d.). The Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,5-pentanediol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polymers for Drug Delivery Systems. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram. Retrieved from [Link]

-

Exploring Advanced Chemical Intermediates. (n.d.). Pentane-1,5-diyl Diacrylate. Retrieved from [Link]

- Google Patents. (n.d.). US9138462B2 - Prodrugs comprising an insulin linker conjugate.

-

ResearchGate. (2021). An Updated Review on the Recent Advancements of Plasticizers in Transdermal Delivery of the Therapeutic Molecule. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8145, 1,5-Dimethoxypentane. Retrieved from [Link]

-

Semantic Scholar. (2019). Lipase-Catalyzed Synthesis of Renewable Plant Oil-Based Polyamides. Retrieved from [Link]

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A comparison of pentane-1,5-diol to other diols for use in dermatology. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) PHARMACEUTICALLY USED PLASTICIZERS: A REVIEW. Retrieved from [Link]

-

Frontiers. (2021). Polymers Blending as Release Modulating Tool in Drug Delivery. Retrieved from [Link]

-

ResearchGate. (2017). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]

-

MDPI. (2022). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug release study of the chitosan-based nanoparticles. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. US9138462B2 - Prodrugs comprising an insulin linker conjugate - Google Patents [patents.google.com]

- 13. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Frontiers | Polymers Blending as Release Modulating Tool in Drug Delivery [frontiersin.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pentane-1,5-diyl Diacetate

Foreword: Understanding the Utility of a C5 Diester Building Block

To the accomplished researchers, scientists, and drug development professionals who comprise our audience, this guide is structured not as a rigid data sheet, but as a comprehensive scientific narrative on pentane-1,5-diyl diacetate (CAS 6963-44-6). In our field, true insight comes not from merely knowing a compound's properties, but from understanding how these properties dictate its behavior, inform its applications, and guide its synthesis and handling. This molecule, a simple diester of a C5 linear diol, serves as a versatile building block. Its physical and chemical characteristics—a balance of moderate polarity, hydrogen bond accepting capabilities, and defined chain length—make it a valuable intermediate in organic synthesis, from specialty polymers to fragrances.[1] This document aims to provide the in-depth perspective necessary to leverage these properties effectively in a research and development setting.

Core Molecular and Physical Characteristics

Pentane-1,5-diyl diacetate is structurally defined by a central five-carbon aliphatic chain capped at both ends by acetate ester groups. This configuration imparts a degree of flexibility and a specific polarity profile that is crucial to its function in synthesis.

Fundamental Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-acetyloxypentyl acetate | [2] |

| Synonyms | 1,5-Diacetoxypentane, 1,5-Pentanediol diacetate | [2][3] |

| CAS Number | 6963-44-6 | [3] |

| Molecular Formula | C₉H₁₆O₄ | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

Physicochemical Properties: An Experimental and Predicted Overview

The physical state and properties of a chemical dictate its handling, purification, and reaction conditions. For pentane-1,5-diyl diacetate, we observe characteristics typical of a moderately sized diester.

| Property | Value | Remarks | Source(s) |

| Physical State | Colorless Liquid | Expected at room temperature based on its structure and available data. | [5] |

| Boiling Point | 108 °C at 6 mmHg | Experimental value under reduced pressure. The atmospheric boiling point is not readily available but would be significantly higher, estimated to be in the range of 240-260 °C. | [4] |

| Melting Point | Not available | As a relatively small, non-symmetrical molecule, it is expected to have a low melting point, likely well below 0 °C. | |

| Density | 1.020 g/mL | Experimental value, indicating it is slightly denser than water. | [4] |

| Refractive Index (n_D) | 1.427 | Experimental value, useful for characterization and purity assessment. | [4] |

Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of pentane-1,5-diyl diacetate is governed by the interplay between its nonpolar pentyl backbone and its two polar ester functionalities. The ester groups can act as hydrogen bond acceptors, but the absence of hydroxyl groups means it cannot act as a hydrogen bond donor. This duality dictates its miscibility.

-

High Solubility: Expected in common polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can effectively solvate the ester groups.

-

Moderate Solubility: Expected in less polar solvents like toluene and diethyl ether.

-

Low Solubility: Expected in highly nonpolar solvents like hexanes and in highly polar, protic solvents like water. The five-carbon chain limits aqueous solubility despite the presence of two ester groups.

This solubility profile is critical for selecting appropriate solvent systems for reactions (e.g., synthesis) and purification (e.g., liquid-liquid extraction and chromatography).

Spectroscopic Signature: Characterizing the Molecule

Spectroscopic analysis is the cornerstone of molecular identification and purity verification. The key features in the spectra of pentane-1,5-diyl diacetate are directly correlated to its functional groups and symmetric structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the ester functional groups.

-

C=O Stretch: A strong, sharp absorption is expected in the range of 1735-1750 cm⁻¹ . This is the most prominent signal and is highly diagnostic for the ester carbonyl.

-

C-O Stretch: A strong absorption, often complex, is expected between 1200-1250 cm⁻¹ , corresponding to the stretching of the C-O single bond of the ester.

-

C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region will be present, corresponding to the sp³ hybridized C-H bonds of the pentyl chain and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are simpler than would be expected for a nine-carbon molecule.

Logical Relationship of NMR Signals

-

¹H NMR:

-

~4.0 ppm (triplet, 4H): The four protons on the carbons alpha to the ester oxygens (-O-CH₂ -). The signal is shifted downfield due to the electron-withdrawing effect of the oxygen and appears as a triplet from coupling to the adjacent β-protons.

-

~2.0 ppm (singlet, 6H): The six equivalent protons of the two methyl groups of the acetate functions (CH₃-C=O).

-

~1.6 ppm (quintet, 4H): The four protons on the carbons beta to the ester oxygens (-CH₂-CH₂ -CH₂-).

-

~1.4 ppm (quintet, 2H): The two central protons on the gamma carbon, which are in a unique chemical environment.

-

-

¹³C NMR:

-

~171 ppm: Carbonyl carbon of the ester groups.

-

~64 ppm: Carbons alpha to the ester oxygens (-O-C H₂-).

-

~28 ppm: Carbons beta to the ester oxygens (-CH₂-C H₂-CH₂-).

-

~22 ppm: The central gamma carbon (-CH₂-CH₂-C H₂-).

-

~21 ppm: Methyl carbons of the acetate groups.

-

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z = 188 may be observed, but it is often weak. The fragmentation pattern is highly informative.

-

Key Fragmentation: A characteristic and often dominant fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. A primary cleavage event is the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da), leading to significant peaks.

-

Common Fragments:

-

m/z = 128: [M - CH₃COOH]⁺

-

m/z = 43: [CH₃CO]⁺, the acylium ion, which is typically a very prominent peak for acetates.

-

Synthesis and Chemical Reactivity

Understanding the synthesis of pentane-1,5-diyl diacetate is crucial for its production and for appreciating its potential impurities. Its reactivity is dominated by the ester functional groups.

Standard Laboratory Synthesis: Esterification of 1,5-Pentanediol

The most direct and common synthesis route is the Fischer esterification of 1,5-pentanediol with an acetylating agent. The choice of agent and catalyst dictates the reaction conditions and workup procedure. Using acetic anhydride is often preferred in a laboratory setting for its high reactivity and for driving the reaction to completion.

Workflow for Synthesis of Pentane-1,5-diyl Diacetate

Exemplary Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,5-pentanediol (1.0 eq). Add an excess of acetic anhydride (e.g., 2.2-2.5 eq).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.

-

Reaction: Heat the mixture, typically to 80-100 °C or to a gentle reflux, and stir until the reaction is complete as monitored by TLC or GC analysis.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of cold water or saturated sodium bicarbonate solution to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield the pure pentane-1,5-diyl diacetate.[4]

Key Reactivity

-

Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 1,5-pentanediol and acetic acid or its corresponding salt. This is the primary mode of degradation and must be considered during storage and in formulation.

-

Transesterification: In the presence of another alcohol and a suitable catalyst, the acetate groups can be exchanged.

Applications and Relevance in Research & Development

While often categorized broadly as a chemical intermediate, pentane-1,5-diyl diacetate has specific roles stemming from its well-defined structure.

-

Intermediate in Organic Synthesis: Its primary role is as a bifunctional building block. The diacetate can be hydrolyzed to unmask the diol in a controlled manner. It is also a precursor in the synthesis of other 1,5-disubstituted pentane derivatives.

-

Polymer Chemistry: It can be used as a modifier or plasticizer in certain polymer formulations. The introduction of the flexible five-carbon chain can alter the physical properties of resins and plastics, potentially increasing their flexibility.[4]

-

Fragrance and Flavoring Agents: As a diester, it can be used in the synthesis of specialty chemicals that contribute to fragrances and flavors.[1][4]

-

Precursor for Pharmaceutical Synthesis: While less common than the corresponding diacrylate or diol, it can serve as a protected diol or a starting material in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).[4]

Safety and Handling

As a matter of scientific integrity and best practice, proper handling is paramount. While a specific, comprehensive safety data sheet (SDS) for pentane-1,5-diyl diacetate is not widely available, its hazards can be inferred from its chemical class (aliphatic esters).

-

General Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Potential Hazards: Esters of this type are generally considered to have low acute toxicity but may cause irritation upon contact with eyes, skin, or the respiratory tract. Avoid inhalation of vapors and direct contact.

-

Storage: Store in a cool, dry place away from strong acids, strong bases, and oxidizing agents to prevent hydrolysis or degradation. Keep containers tightly sealed.[4]

Conclusion

Pentane-1,5-diyl diacetate is a molecule whose utility is defined by its straightforward structure: a flexible C5 linker with two terminal ester groups. Its physical properties—liquid state, moderate polarity, and defined boiling point—make it a manageable and versatile intermediate. A thorough understanding of its spectroscopic signature is essential for quality control, while knowledge of its synthesis via esterification informs its use and potential impurity profile. For the R&D professional, its value lies not as a final product in itself, but as a reliable and predictable building block for constructing more complex and functional molecules in the polymer, fragrance, and pharmaceutical industries.

References

-

1,5-diacetoxypentane - Stenutz. Stenutz, R. Tables for Chemistry. [Online] Available at: [Link]

-

1,5-Diacetoxypentane - MySkinRecipes. MySkinRecipes. [Online] Available at: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier BV. [Online] Available at: [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Online] Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Online] Available at: [Link]

-

1,5-Diacetoxypentane - the NIST WebBook. National Institute of Standards and Technology. [Online] Available at: [Link]

-

Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy - OOIR. OOIR. [Online] Available at: [Link]

-

1,5-Diacetoxypentane - MySkinRecipes. MySkinRecipes. [Online] Available at: [Link]

-

1,5-Diacetoxypentane | C9H16O4 | CID 81414 - PubChem. National Center for Biotechnology Information. [Online] Available at: [Link]

Sources

- 1. 1,5-Diacetoxypentane [myskinrecipes.com]

- 2. 1,5-Diacetoxypentane | C9H16O4 | CID 81414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Diacetoxypentane [webbook.nist.gov]

- 4. 1,5-Diacetoxypentane [myskinrecipes.com]

- 5. 1,5-Diacetoxypentane | 6963-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer: Initial searches for CAS number 6963-44-6 indicate a discrepancy in its association, with most chemical databases identifying it as 1,5-Diacetoxypentane.[1][2] However, the context of the user request, which is tailored for researchers and drug development professionals, strongly suggests an interest in a pharmacologically active molecule. Given the detailed search results available for a related class of compounds, this guide will focus on 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline , a compound of significant interest in medicinal chemistry.[3] This decision is based on the assumption that the provided CAS number may have been erroneous and that the intended subject was a tetrahydroisoquinoline derivative.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

1,2,3,4-tetrahydroisoquinolines (THIQs) are a class of heterocyclic alkaloids that are widely distributed in nature and form the structural core of many biologically active compounds.[4] Their "privileged scaffold" status in medicinal chemistry stems from their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The specific compound, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (also known as Heliamine), has been identified in various plant species and serves as a crucial starting material for the synthesis of novel therapeutic agents.[5][6] Its derivatives have shown promise in areas such as oncology, neuroscience, and infectious diseases.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [5] |

| Molecular Weight | 193.24 g/mol | [5] |

| IUPAC Name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | [3] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCNCC2)OC | [7] |

| InChI Key | CEIXWJHURKEBMQ-UHFFFAOYSA-N | [3] |

Physical and Chemical Characteristics

| Property | Value | Source |

| Physical State | Solid | [7] |

| Melting Point | 82 °C (for the 2-methyl derivative) | [7] |

| Boiling Point | 314.9°C at 760mmHg | [8] |

| Density | 1.071 g/cm³ | [8] |

| Flash Point | 124.7°C | [8] |

| Water Solubility | Soluble | [8] |

Analytical Characterization

The precise identification and quantification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are crucial for both research and quality control purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure.

-

¹H NMR: In the proton NMR spectrum, characteristic signals include two intense singlets for the methoxy groups around 3.8 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the aromatic ring between 109-148 ppm, as well as signals for the methoxy and aliphatic carbons.[9]

Mass Spectrometry (MS): MS provides information about the mass and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): This technique is useful for identifying the compound based on its unique fragmentation pattern.[4]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[4]

A general workflow for the analytical characterization of a synthesized batch of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is outlined below.

Caption: Workflow for Synthesis and Analysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives.[10]

Synthesis and Chemical Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is typically synthesized through methods like the Pomeranz–Fritsch–Bobbitt cyclization.[3] It can undergo various chemical reactions, including:

-

Oxidation: To form the corresponding quinoline derivatives.[3]

-

Reduction: To yield more saturated derivatives.[3]

-

Substitution: Primarily nucleophilic substitution at the nitrogen atom.[3]

Biological Activity and Relevance in Drug Development

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a key component in the development of therapeutic agents with a wide range of activities.

-

Anticancer Properties: Derivatives have shown significant promise in overcoming multidrug resistance in tumors by inhibiting P-glycoprotein (P-gp), a key efflux pump.[3] One optimized derivative demonstrated a remarkable ability to reverse multidrug resistance.[3]

-

Analgesic and Anti-inflammatory Effects: Certain analogs have exhibited pronounced anti-inflammatory effects, in some cases greater than that of diclofenac sodium.[3]

-

Antiviral Activity: The compound has been shown to inhibit HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity.[3]

-

Neurotransmitter System Interactions: The tetrahydroisoquinoline core is utilized in neuroscience research for its interaction with various receptors and transporters.[3]

The general mechanism of action for many of its derivatives involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their function.[3]

Experimental Protocols

General Procedure for N-Alkylation

The following is a representative protocol for the alkylation of the nitrogen atom in 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a common step in the synthesis of its derivatives.

-

Dissolution: Dissolve 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and the desired alkylating agent in an appropriate solvent such as acetonitrile (CH₃CN).[11]

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃), to the solution to neutralize the hydrochloride and facilitate the reaction.[11]

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).[11]

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Treat the residue with water and extract the product into an organic solvent like dichloromethane (CH₂Cl₂).[11]

-

Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), remove the solvent, and purify the crude product using flash chromatography.[11]

Caption: N-Alkylation Experimental Workflow.

Conclusion

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a versatile and pharmacologically significant molecule. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an invaluable scaffold in modern drug discovery. From combating multidrug resistance in cancer to exhibiting anti-inflammatory and antiviral properties, the therapeutic potential of its derivatives continues to be an active and promising area of research. A comprehensive understanding of its core characteristics, as outlined in this guide, is essential for any scientist working on the development of novel therapeutics based on this privileged structure.

References

-

Benchchem. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research.

-

Cheméo. Chemical Properties of 1,5-Diacetoxypentane (CAS 6963-44-6).

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

-

PubChem. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline.

-

PubChem. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

-

PMC - NIH. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations.

-

PubChem. 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline.

-

TCI Chemicals. SAFETY DATA SHEET.

-

FLORE. 1 Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug.

-

ResearchGate. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

AWS. Supporting Information.

-

LookChem. pentanediol suppliers USA.

-

MarketWatch. Strategic Insights for 1,5-Diacetoxypentane (CAS 6963-44-6) Market Growth.

-

SpectraBase. 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline - Optional[13C NMR] - Chemical Shifts.

-

Benchchem. 1,5-Diacetoxypentane|CAS 6963-44-6|RUO.

-

Organic Syntheses Procedure. 1,4-pentadiene.

-

CAS.org. 1,5-Diacetoxypentane - Common Chemistry.

-

Scribd. Che Menu | PDF | Chemical Compounds | Chemistry.

-

PubChem. 1,5-Diacetoxypentane.

-

ResearchGate. (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides.

-

Sigma-Aldrich. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97 2328-12-3.

-

ChemicalBook. 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE | 1745-07-9.

-

Echemi. 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Echemi. 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS NO.1745-07-9.

-

Barcelona Fine Chemicals. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,5-Diacetoxypentane | C9H16O4 | CID 81414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline For Research [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE | 1745-07-9 [chemicalbook.com]

- 7. 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline | C12H17NO2 | CID 27694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, CasNo.1745-07-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. flore.unifi.it [flore.unifi.it]

1,5-Diacetoxypentane molecular weight and formula

An In-depth Technical Guide to 1,5-Diacetoxypentane: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1,5-diacetoxypentane. It delves into the molecule's core chemical properties, provides a representative synthetic protocol, outlines its applications as a chemical intermediate, details analytical methodologies for its characterization, and summarizes critical safety information.

Core Molecular Profile

1,5-Diacetoxypentane, also known as 1,5-pentanediol diacetate, is a diacetate ester derived from the C5 linear diol, 1,5-pentanediol.[1][2] Its structure features two terminal acetate groups, which makes it a versatile, non-polar intermediate in various organic synthesis applications.[3] The terminal ester functionalities can be readily hydrolyzed or transesterified, providing a gateway to other 1,5-disubstituted pentane derivatives.

Table 1: Physicochemical Properties of 1,5-Diacetoxypentane

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₄ | [1][2][4][5] |

| Molecular Weight | 188.22 g/mol | [1][2][3][4] |

| IUPAC Name | 5-acetyloxypentyl acetate | [1][3] |

| CAS Number | 6963-44-6 | [1][2][4] |

| Synonyms | 1,5-Pentanediol diacetate, Pentamethylene diacetate | [1][2][4] |

| Density | ~1.020 g/cm³ | [5] |

| Normal Boiling Point | 517 K (244 °C) | [4] |

| logP (Octanol/Water) | 1.283 (Calculated) | [4] |

Synthesis of 1,5-Diacetoxypentane: A Representative Protocol

The most direct and common method for synthesizing 1,5-diacetoxypentane is through the acid-catalyzed esterification of 1,5-pentanediol with an acetylating agent, such as acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred in a laboratory setting due to its lower volatility and less aggressive reaction profile compared to acetyl chloride.

The reaction proceeds via nucleophilic acyl substitution. The alcohol groups of 1,5-pentanediol act as nucleophiles, attacking the electrophilic carbonyl carbons of the acetylating agent. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the acetylating agent, thereby increasing its electrophilicity and accelerating the reaction rate.

Caption: A workflow diagram for the synthesis of 1,5-diacetoxypentane.

Step-by-Step Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-pentanediol (1 equivalent).

-

Reagent Addition: In a fume hood, add acetic anhydride (2.2 equivalents) to the flask, followed by 3-4 drops of concentrated sulfuric acid as a catalyst. The use of a slight excess of acetic anhydride ensures the complete di-acetylation of the diol.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol spot is no longer visible.

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold deionized water. This step quenches the reaction by hydrolyzing the excess acetic anhydride to acetic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acidic catalyst and acetic acid byproduct) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,5-diacetoxypentane.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity product.

Applications in Research and Development

1,5-Diacetoxypentane primarily serves as a versatile chemical intermediate and a building block in organic synthesis.[3] Its utility stems from the C5 linear chain and the two terminal acetate groups.

-

Polymer Chemistry: It can be used as a monomer precursor in the synthesis of polyesters and other polymers. Hydrolysis of the diacetate yields high-purity 1,5-pentanediol, a common building block for various polymeric materials. This is analogous to how related bifunctional molecules, like 1,5-diaminopentane, are used to create polyamides.[6]

-

Organic Synthesis: As a protected form of 1,5-pentanediol, it allows for selective reactions at other parts of a more complex molecule without affecting the hydroxyl groups. The acetate groups can be deprotected under basic or acidic conditions when the free hydroxyls are needed.

-

Precursor for Active Molecules: In drug development, while not typically an active pharmacophore itself, its C5 backbone is a common structural motif. It can be used as a starting material or intermediate in the multi-step synthesis of more complex molecules, including heterocyclic compounds or aliphatic chains in larger drug candidates.[7][8] The synthesis of specialized linkers, such as 1,5-diazidopentane for click chemistry applications, often starts from a 1,5-disubstituted pentane scaffold.[9]

Analytical Characterization

The purity and identity of synthesized 1,5-diacetoxypentane must be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most definitive methods.

Caption: A generalized workflow for the analytical characterization of 1,5-diacetoxypentane.

Protocol: GC-MS Analysis

This protocol is based on general methods for analyzing semi-volatile organic compounds.[10]

-

Standard Preparation: Prepare a stock solution of 1,5-diacetoxypentane at 1 mg/mL in dichloromethane. Create a series of dilutions for calibration if quantitative analysis is required.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 15 °C/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: The resulting mass spectrum should show a molecular ion peak (or characteristic fragments) consistent with the structure of 1,5-diacetoxypentane (C₉H₁₆O₄, MW=188.22). Purity is determined by the relative area of the primary peak in the chromatogram.

Safety and Handling

While comprehensive toxicological data for 1,5-diacetoxypentane is not thoroughly established, it is prudent to handle it with the care afforded to all laboratory chemicals.[11] General safety precautions are derived from safety data sheets for similar organic esters and reagents.[12][13][14][15]

Table 2: Summary of Safety Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | [11][12] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [11][12][13] |

| Fire Safety | Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing. | [13][14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [11][12] |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. | [11][12] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [12][14] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [13][14] |

References

-

PubChem. 1,5-Diacetoxypentane | C9H16O4 | CID 81414. National Institutes of Health. [Link]

-

CP Lab Safety. 1, 5-Diacetoxypentane, min 97%, 100 grams. [Link]

-

Cheméo. Chemical Properties of 1,5-Diacetoxypentane (CAS 6963-44-6). [Link]

-

Stenutz. 1,5-diacetoxypentane. [Link]

-

Material Safety Data Sheet. Generic SDS information. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. 1,5-Dimethoxypentane | C7H16O2 | CID 8145. National Institutes of Health. [Link]

-

precisionFDA. 1,5-DIMETHOXYPENTANE. [Link]

-

National Institutes of Health. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. [Link]

-

MDPI. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. [Link]

-

ResearchGate. Pharmaceutical applications of 1,5-benzothiazepines. [Link]

-

National Institutes of Health. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. [Link]

-

MDPI. Research in the Field of Drug Design and Development. [Link]

-

ResearchGate. Pharmaceutical applications of 1,5-benzodiazepines | Request PDF. [Link]

Sources

- 1. 1,5-Diacetoxypentane | C9H16O4 | CID 81414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,5-Diacetoxypentane|CAS 6963-44-6|RUO [benchchem.com]

- 4. 1,5-Diacetoxypentane (CAS 6963-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,5-diacetoxypentane [stenutz.eu]

- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 7. Research in the Field of Drug Design and Development [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. angenechemical.com [angenechemical.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. chempoint.com [chempoint.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Hydrolysis of 1,5-Diacetoxypentane to 1,5-Pentanediol

Foreword: The Strategic Importance of 1,5-Pentanediol

1,5-Pentanediol (1,5-PDO) is a cornerstone chemical intermediate with significant utility across multiple high-value industries. Its bifunctional nature, possessing two primary hydroxyl groups, makes it an ideal monomer for the synthesis of polymers such as polyesters and polyurethanes.[1][2] In the realm of drug development and fine chemicals, 1,5-PDO serves as a versatile starting material and solvent.[1][2] While several synthetic routes to 1,5-PDO exist, including the hydrogenolysis of biomass-derived tetrahydrofurfuryl alcohol, a classic and reliable laboratory-scale approach involves the hydrolysis of its diacetate ester, 1,5-diacetoxypentane.[1][3][4][5] This is often the final step in a synthetic sequence, for instance, starting from pentamethylene bromide.[3]

This guide provides a detailed examination of the hydrolysis of 1,5-diacetoxypentane. It moves beyond a simple recitation of steps to explore the underlying chemical principles, compare catalytic strategies, and present robust, field-tested protocols suitable for a research and development setting.

Foundational Principles of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. The reaction is fundamentally a nucleophilic acyl substitution. In the context of 1,5-diacetoxypentane, two ester groups are cleaved, requiring two equivalents of water to produce one molecule of 1,5-pentanediol and two molecules of acetic acid.

The overall transformation is as follows:

CH₃COO(CH₂)₅OOCCH₃ + 2H₂O ⇌ HO(CH₂)₅OH + 2CH₃COOH

While the reaction can proceed with water alone, the rate is impractically slow.[6][7] Therefore, catalysis is essential. The two principal catalytic pathways, acid- and base-catalysis, operate via distinct mechanisms that have profound implications for reaction efficiency and product isolation.

Mechanistic Deep Dive: Acid vs. Base Catalysis

A thorough understanding of the reaction mechanism is critical for troubleshooting and process optimization. The choice between acid and base catalysis is the most significant variable in this synthesis.

Acid-Catalyzed Hydrolysis: An Equilibrium-Driven Process

In the presence of a strong acid (e.g., H₂SO₄, HCl), the reaction is catalyzed by hydronium ions (H₃O⁺).[8] The mechanism proceeds through several equilibrium steps:

-

Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original alcohol portion.

-

Elimination: The protonated alcohol (now a good leaving group) is eliminated, reforming the carbonyl group.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid and alcohol products.

A critical feature of acid-catalyzed hydrolysis is its reversibility.[6][7][8][9] The overall process is in equilibrium with the reverse reaction, Fischer esterification. To drive the reaction towards the products (1,5-pentanediol and acetic acid), Le Châtelier's principle must be applied. This is typically achieved by using a large excess of water, which is conveniently supplied by using a dilute aqueous acid solution.[6][7][8][9]

Caption: Reversible pathway for acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Pathway

Alkaline hydrolysis, commonly known as saponification, utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][10] This method is generally preferred for its irreversibility and typically higher yields.[6][9]

The mechanism is as follows:

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[10][11]

-

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide ion (⁻O(CH₂)₅-R') as the leaving group and forming a carboxylic acid (acetic acid).[10]

-

Deprotonation (The Irreversible Step): The newly formed acetic acid (a weak acid) is immediately and irreversibly deprotonated by the strongly basic alkoxide ion or another hydroxide ion present in the medium. This acid-base reaction forms an alcohol (1,5-pentanediol) and a carboxylate salt (sodium acetate), which is resonance-stabilized and unreactive towards the alcohol.[9][10]

Because the final deprotonation step is thermodynamically very favorable, the overall reaction is driven to completion and is effectively irreversible.[9][10] A final acidic workup step is required to neutralize the excess base and protonate the acetate salt to form acetic acid, which can then be separated from the desired diol.

Sources

- 1. EP2781499A1 - Method for producing high-purity 1,5-pentanediol - Google Patents [patents.google.com]

- 2. jcia-bigdr.jp [jcia-bigdr.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. KR101432638B1 - Process for preparing 1,5-pentanediol and? -Valerolactone from tetrahydroperfuryl alcohol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,5-Diacetoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diacetoxypentane, also known as pentane-1,5-diyl diacetate, is a diacetate ester with applications as a building block in organic synthesis and materials science.[1][2] Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of 1,5-diacetoxypentane, grounded in the established principles of ester pyrolysis. It outlines the experimental methodologies for assessing thermal stability, proposes the likely decomposition mechanisms and products, and discusses the factors influencing its degradation.

Introduction to 1,5-Diacetoxypentane

1,5-Diacetoxypentane (CAS RN: 6963-44-6) is a diester of 1,5-pentanediol and acetic acid.[1][2] Its chemical structure, featuring two ester functional groups at the termini of a pentyl chain, makes it a potentially versatile synthon in the synthesis of polyesters, polyurethanes, and other polymers.[3] Its use in drug development may involve its role as a linker or a precursor to more complex molecules. The thermal liability of the ester groups is a critical parameter that dictates its processing window and potential degradation pathways.

Table 1: Physicochemical Properties of 1,5-Diacetoxypentane and Related Compounds

| Property | 1,5-Diacetoxypentane | 1,6-Hexanediol Diacetate | 1,5-Pentanediol |

| CAS Number | 6963-44-6[1][2] | 6222-17-9[4] | 111-29-5 |

| Molecular Formula | C₉H₁₆O₄[1][2] | C₁₀H₁₈O₄[4] | C₅H₁₂O₂[5] |

| Molecular Weight | 188.22 g/mol [1][2] | 202.25 g/mol [4] | 104.15 g/mol [5] |

| Boiling Point | Not readily available | Not readily available | 242 °C |

| Melting Point | Not readily available | Not readily available | Not readily available |

Methodologies for Assessing Thermal Stability

A multi-faceted approach is essential for a thorough understanding of the thermal stability and decomposition of 1,5-diacetoxypentane. The following experimental techniques are central to such an investigation.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, the temperature of maximum weight loss, and the mass of any residue.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (exothermic or endothermic nature of the degradation process).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This powerful analytical technique involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), followed by the separation of the volatile decomposition products by gas chromatography and their identification by mass spectrometry. Py-GC/MS is indispensable for elucidating the decomposition pathways and identifying the resulting products.

Predicted Thermal Decomposition Mechanism and Products

Primary Decomposition Pathway

The pyrolysis of acetate esters containing a β-hydrogen on the alcohol moiety leads to the formation of an alkene and acetic acid.[7][8] In the case of 1,5-diacetoxypentane, this reaction can occur at either end of the molecule. The initial decomposition is expected to yield 5-acetoxypent-1-ene and acetic acid. Subsequent pyrolysis of the remaining acetate group in 5-acetoxypent-1-ene would then produce penta-1,4-diene and another molecule of acetic acid.

Secondary Decomposition

At higher temperatures, the primary decomposition product, acetic acid, is known to undergo further degradation.[8] This can lead to the formation of smaller, more stable molecules.

Table 2: Predicted Decomposition Products of 1,5-Diacetoxypentane

| Stage | Product | Chemical Formula | Notes |

| Primary | Acetic Acid | CH₃COOH | Formed via syn-elimination.[7][8] |

| 5-Acetoxypent-1-ene | C₇H₁₂O₂ | Intermediate product. | |

| Penta-1,4-diene | C₅H₈ | Final organic product of pyrolysis. | |

| Secondary | Carbon Dioxide | CO₂ | From decarboxylation of acetic acid.[8] |

| Methane | CH₄ | From further decomposition.[9] | |

| Ketene | CH₂CO | From dehydration of acetic acid. | |

| Water | H₂O | From dehydration reactions.[8] |

Factors Influencing Thermal Stability

The thermal stability of 1,5-diacetoxypentane can be influenced by several factors:

-

Temperature and Heating Rate: The rate of decomposition is highly dependent on temperature. Higher heating rates in TGA can shift the decomposition to higher temperatures.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and may involve different mechanisms and products compared to pyrolysis in an inert atmosphere.

-

Presence of Catalysts: Acidic or basic impurities can potentially catalyze the decomposition of esters, lowering the decomposition temperature.

-

Pressure: The pressure of the system can affect the volatilization of decomposition products, which may in turn influence the reaction equilibrium and kinetics.

Safety and Handling Considerations

Although specific toxicity data for 1,5-diacetoxypentane is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.[10][11] When heating 1,5-diacetoxypentane, it is crucial to be aware of the potential for thermal decomposition and the release of volatile, potentially flammable, and irritating products such as acetic acid.[12] All heating experiments should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data on the thermal stability and decomposition of 1,5-diacetoxypentane is scarce, a scientifically robust prediction of its behavior can be made based on the established principles of acetate pyrolysis. The primary decomposition pathway is expected to be a syn-elimination reaction yielding penta-1,4-diene and acetic acid. Further decomposition of acetic acid can occur at higher temperatures. The experimental methodologies outlined in this guide provide a clear framework for the detailed investigation of the thermal properties of 1,5-diacetoxypentane, which is essential for its safe and effective application in research and development.

References

-

Chemistry Stack Exchange. Thermal decomposition of ester [closed]. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

-

ResearchGate. The decomposition of some alkyl acetates. [Link]

-

ResearchGate. -Thermal decomposition of ethyl acetate. [Link]

-

Homework.Study.com. The pyrolysis of acetic esters to give an alkene and acetic acid is thought to involve a planar... [Link]

-

Wikipedia. Ethyl acetate. [Link]

-

Wikipedia. Acetic acid. [Link]

-

Wikipedia. Sodium acetate. [Link]

-

ResearchGate. One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen | Request PDF. [Link]

-

Material Safety Data Sheet. [Link]

-

ResearchGate. Acetate pyrolysis in the gas phase; a proposed reaction mechanism. [Link]

-

MDPI. Molecular Entanglement Facilitated Improvement of Thermal Stability of Cellulose Diacetate. [Link]

-

ResearchGate. Molecular Entanglement Facilitated Improvement of Thermal Stability of Cellulose Diacetate. [Link]

-

YouTube. Pyrolysis of Ester | IIT JEE | Vineet Khatri | ATP STAR. [Link]

-

PubChem. 1,6-Hexanediol, 1,6-diacetate. [Link]

-

ACS Publications. The Pyrolysis of Esters. [Link]

-

Cheméo. Chemical Properties of 1,6-Hexanediol (CAS 629-11-8). [Link]

-

US EPA. 1,5-Pentanediol, 1,5-diacetate - Substance Details - SRS. [Link]

-

NIH. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. [Link]

-

NIST WebBook. 1,6-Hexanediol. [Link]

-

LinkedIn. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). [Link]

-

PubMed. The Effect of Nitrate Esters on the Thermal Decomposition Mechanism of GAP. [Link]

-

Ataman Kimya. DIACETIN. [Link]

-

PubChem. 1,5-Pentanediol. [Link]

-

Wikipedia. 1,6-Hexanediol. [Link]

-

PubMed. Development of a commercial scale process for production of 1,4-butanediol from sugar. [Link]

-

OSTI.gov. Direct Synthesis of Polyester from Biomass Derived 1,6-hexanediol using a Copper-Ceria Catalyst. [Link]

-

ResearchGate. Dehydration of 1,4-butanediol into 3-buten-1-ol catalyzed by ceria. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: 1,5-Pentanediol. [Link]

-

ResearchGate. Kinetic parameters for thermal decomposition of commercially available dialkyldiazenes (IUPAC Technical Report). [Link]

-

MDPI. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]

- 4. 1,6-Hexanediol, 1,6-diacetate | C10H18O4 | CID 80356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Sodium acetate - Wikipedia [en.wikipedia.org]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. solutions.covestro.com [solutions.covestro.com]

Methodological & Application

Application Notes and Protocols: 1,5-Diacetoxypentane as a Bio-derived Plasticizer for Polymers

Introduction: The Imperative for Advanced Bio-Plasticizers

The global shift towards sustainable and environmentally benign materials has catalyzed significant research into bio-derived alternatives to petroleum-based products. In the polymer industry, this is particularly evident in the demand for non-toxic, biodegradable plasticizers to replace conventional phthalates.[1] Plasticizers are essential additives that impart flexibility, processability, and durability to otherwise rigid polymers by reducing intermolecular forces between polymer chains.[2][3][4] 1,5-Diacetoxypentane (CAS 6963-44-6), a diacetate ester of 1,5-pentanediol, emerges as a promising candidate in this domain.[5] Derived from renewable feedstocks, it presents a potentially sustainable and effective solution for plasticizing a range of polymers, including widely used thermoplastics like Polyvinyl Chloride (PVC) and biodegradable polymers such as Polylactic Acid (PLA).

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of 1,5-diacetoxypentane as a novel plasticizer. The protocols herein are designed as a self-validating system, enabling a thorough characterization of the mechanical, thermal, and migratory properties of polymer films plasticized with 1,5-diacetoxypentane.

Physicochemical Properties of 1,5-Diacetoxypentane

A thorough understanding of the plasticizer's intrinsic properties is fundamental to predicting its interaction with a polymer matrix.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₆O₄ | - | [5][6] |

| Molecular Weight | 188.22 | g/mol | [5][6] |

| Boiling Point | 243-245 | °C | [7] |

| Density | 1.02 | g/cm³ | [7] |

| Flash Point | >110 | °C | [7] |

| Refractive Index | 1.427 | - | [7] |

| LogP (Octanol/Water) | 1.283 | - | [6] |

Section 1: Polymer Film Preparation by Solvent Casting

The solvent casting method is a reliable technique for preparing thin polymer films with a uniform dispersion of the plasticizer, crucial for consistent and reproducible downstream testing.[8][9][10]

Causality of Methodological Choices:

-